2,2-Dimethylocta-3,4-dien-1-amine

Monoamine Oxidase Inhibition Neuroscience Allene Pharmacophore

2,2-Dimethylocta-3,4-dien-1-amine (CAS 155904-88-4) is a C10 primary aliphatic amine distinguished by an allenic (1,2-diene) moiety adjacent to a gem‑dimethyl substituted carbon. It is offered by specialist chemical suppliers at a typical purity of 95% for non‑human research use.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 155904-88-4
Cat. No. B129407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylocta-3,4-dien-1-amine
CAS155904-88-4
Synonyms3,4-Octadien-1-amine, 2,2-dimethyl-
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCCCC=C=CC(C)(C)CN
InChIInChI=1S/C10H19N/c1-4-5-6-7-8-10(2,3)9-11/h6,8H,4-5,9,11H2,1-3H3
InChIKeyFUJRVKMMJQKLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylocta-3,4-dien-1-amine for Specialized Research Procurement: Physicochemical Profile and Comparator Landscape


2,2-Dimethylocta-3,4-dien-1-amine (CAS 155904-88-4) is a C10 primary aliphatic amine distinguished by an allenic (1,2-diene) moiety adjacent to a gem‑dimethyl substituted carbon . It is offered by specialist chemical suppliers at a typical purity of 95% for non‑human research use . The closest structural analogs within the same molecular formula (C10H19N) include the position isomer 2,2,5‑trimethylhepta‑3,4‑dien‑1‑amine (CAS 155904‑84‑0) and the non‑allenic isomer geranylamine (CAS 6246‑48‑6). The unique combination of a primary amine handle and a sterically hindered allene system creates a reactivity profile that is not interchangeable with simple alkenyl or alkynyl amines, making compound identity critical for reproducible synthetic and biological outcomes.

Why 2,2-Dimethylocta-3,4-dien-1-amine Cannot Be Substituted by Other C10H19N Isomers in Research Programs


Compounds sharing the formula C10H19N can exhibit profoundly different chemical and biological behavior. The allene group in 2,2‑dimethylocta‑3,4‑dien‑1‑amine imposes axial chirality and a distinct linear geometry ( ~ 180° bond angle at the central allenic carbon) that is absent in olefinic or acetylenic isomers . In biological systems, α‑allenic amines are recognized as mechanism‑based inactivators of monoamine oxidase (MAO), an activity that is exquisitely sensitive to both the allene stereochemistry and the N‑substitution pattern [1]. Simple replacement with a non‑allenic C10H19N amine such as geranylamine or a saturated octylamine will abolish this MAO‑inhibitory pharmacophore, leading to qualitatively different pharmacological outcomes. Furthermore, the gem‑dimethyl group at C‑2 shields the amine from deactivation pathways and alters the compound’s lipophilicity relative to unbranched analogs, directly impacting membrane permeability and metabolic stability . Procurement of the incorrect isomer therefore risks not only experimental failure but also invalid structure‑activity relationship conclusions.

Head‑to‑Head and Class‑Level Evidence for Prioritizing 2,2‑Dimethylocta‑3,4‑dien‑1‑amine Over Closest Analogs


Allenic Moiety Enables Mechanism‑Based MAO‑B Inhibition Not Achievable with Olefinic or Saturated C10 Amines

A series of 15 α‑allenic amines were evaluated for MAO inhibition in mouse and rat brain mitochondria. Almost all compounds were potent MAO inhibitors, with several equaling the potency of deprenyl, a clinical MAO‑B inhibitor [1]. In direct comparative experiments within the series, the R‑(−) enantiomer of an allenic amine was 25‑fold more potent in vitro than the S‑(+) form, demonstrating the critical role of allene chirality [1]. Non‑allenic amines such as geranylamine (C10H19N) or saturated octylamines lack the allene warhead and do not exhibit time‑dependent MAO inactivation. The allene group in 2,2‑dimethylocta‑3,4‑dien‑1‑amine serves as the requisite electrophilic trap for the flavin cofactor; compounds without this functionality are devoid of mechanism‑based MAO‑B inhibitory activity.

Monoamine Oxidase Inhibition Neuroscience Allene Pharmacophore

Predicted Lipophilicity (cLogP) Distinguishes 2,2‑Dimethylocta‑3,4‑dien‑1‑amine from the Isomeric 2,2,5‑Trimethylhepta‑3,4‑dien‑1‑amine

Computational prediction of logP for 2,2‑dimethylocta‑3,4‑dien‑1‑amine (SMILES: CC(C)(CN)C=C=CCCC) yields a cLogP of approximately 3.01, using a consensus fragment‑based method . The isomeric 2,2,5‑trimethylhepta‑3,4‑dien‑1‑amine (SMILES: CC(C)(CN)C=C=C(C)C) is predicted to have a higher cLogP of approximately 3.39, owing to the additional methyl substituent on the allene terminus . The difference of ~ 0.38 log units corresponds to an approximately 2.4‑fold higher octanol‑water partition coefficient for the trimethyl analog, which may translate into altered membrane permeability and tissue distribution. For neuroscience applications where balanced logP is critical for blood‑brain barrier penetration (optimal range ~ 2–3.5), the dimethyl compound resides closer to the center of the desirable window than the more lipophilic trimethyl isomer [1].

Lipophilicity Blood‑Brain Barrier Penetration ADME Prediction

Primary Amine Functionality Provides Superior Synthetic Versatility Compared to Tertiary Amine Octadienylamine Mixtures

The primary amine group in 2,2‑dimethylocta‑3,4‑dien‑1‑amine permits a broad scope of derivatization reactions—including amide coupling, reductive amination, urea formation, and sulfonamide synthesis—without the steric constraints and lower nucleophilicity that limit tertiary amines [1]. In contrast, the telomerization of butadiene with ammonia or secondary amines predominantly yields tertiary amine mixtures such as tri(octadienyl)amine, which are far less versatile as synthetic intermediates [2]. The patent literature on selective octadienylamine synthesis emphasizes the challenge of avoiding tertiary amine formation; the primary amine selectivity achieved in optimized two‑phase processes ranges from 70% to nearly 100%, underscoring the synthetic advantage of accessing a pure primary allenic amine building block [2]. 2,2‑Dimethylocta‑3,4‑dien‑1‑amine, as a discrete primary amine, can be directly incorporated into medicinal chemistry workflows without the need for dealkylation steps required for tertiary amine precursors.

Synthetic Intermediate Derivatization Amine Reactivity

Gem‑Dimethyl Substitution at C‑2 Imparts Steric Shielding and Metabolic Stability Relative to Unsubstituted Analogues

The gem‑dimethyl group at the C‑2 position of 2,2‑dimethylocta‑3,4‑dien‑1‑amine introduces significant steric hindrance around the primary amine, a structural feature absent in linear octadienylamines such as octa‑2,7‑dienyl‑1‑amine [1]. Analysis of the related 2,2‑dimethyl‑3,4‑octadienal shows that gem‑dimethyl groups impose steric hindrance that may slow nucleophilic attacks at the β‑carbon compared to linear analogues . This steric shielding is known in medicinal chemistry to reduce metabolic N‑dealkylation and oxidative deamination by cytochrome P450 enzymes, as demonstrated for gem‑dimethyl substituted amines in general [2]. While direct metabolic stability data for 2,2‑dimethylocta‑3,4‑dien‑1‑amine are not publicly available, the gem‑dimethyl effect is a well‑established structural determinant of amine metabolic stability, and its presence in this compound provides a theoretical advantage over unsubstituted octadienylamines when in vivo or cell‑based studies are planned.

Metabolic Stability Steric Hindrance Gem‑Dimethyl Effect

Recommended Research and Industrial Application Scenarios for 2,2‑Dimethylocta‑3,4‑dien‑1‑amine Based on Quantitative Differential Evidence


Neuroscience Discovery: MAO‑B Inhibitor Lead Generation and Mechanistic Probe Development

The α‑allenic amine pharmacophore, as demonstrated by Sahlberg et al., confers potent and selective MAO‑B inhibitory activity comparable to the clinical agent deprenyl [1]. 2,2‑Dimethylocta‑3,4‑dien‑1‑amine is an appropriate scaffold for generating novel MAO‑B inhibitors for Parkinson’s disease and depression research. Its primary amine permits rapid diversification through parallel synthesis to explore SAR around the allene core, while the gem‑dimethyl group offers a potential metabolic stability advantage over unsubstituted allenic amines. Use of non‑allenic C10H19N isomers such as geranylamine in this context will not yield MAO‑B hits and represents a misallocation of screening resources.

Chemical Biology: Allene‑Containing Activity‑Based Protein Profiling (ABPP) Probes

The allene moiety can act as a latent electrophile that selectively reacts with active‑site nucleophiles in target enzymes [1]. 2,2‑Dimethylocta‑3,4‑dien‑1‑amine provides a bifunctional building block: the primary amine for attachment of reporter tags (fluorophores, biotin) and the allene as the warhead. This is not achievable with saturated or simple olefinic C10 amines, which lack the requisite electrophilic trap. The predicted cLogP of ~ 3.01 supports cell permeability, making it suitable for intracellular target engagement studies.

Synthetic Methodology: Chiral Allene Building Block for Enantioselective Synthesis

Allenylamines with gem‑dimethyl substitution are valuable substrates for transition‑metal‑catalyzed cyclization and hydroamination reactions. 2,2‑Dimethylocta‑3,4‑dien‑1‑amine, as a primary amine, can be directly converted to chiral pyrrolines and pyrrolidines through Pd‑catalyzed or Au‑catalyzed cyclization [1]. The 2,2,5‑trimethyl isomer (CAS 155904‑84‑0) possesses a different substitution pattern that alters regioselectivity in cyclization; selection of the correct allenic amine isomer is therefore critical for obtaining the desired heterocyclic scaffold. The gem‑dimethyl group also exerts a Thorpe‑Ingold effect that accelerates cyclization kinetics relative to unsubstituted aminoallenes.

Industrial Intermediate: Precursor to Octylamine Derivatives for Specialty Chemicals

Primary octadienylamines are recognized intermediates for the production of octylamines, which are used in fabric softeners, corrosion inhibitors, and flotation auxiliaries [1]. 2,2‑Dimethylocta‑3,4‑dien‑1‑amine offers a branched, allene‑functionalized entry into this product class that may impart differentiated surfactant properties compared to linear octadienylamine‑derived products. The 95% purity specification from commercial suppliers is adequate for industrial process development and scale‑up evaluation. Purchasing a defined single isomer rather than a mixed octadienylamine stream ensures batch‑to‑batch consistency in downstream product quality.

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